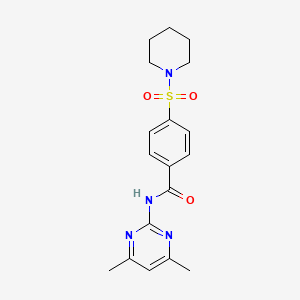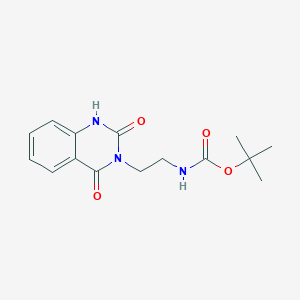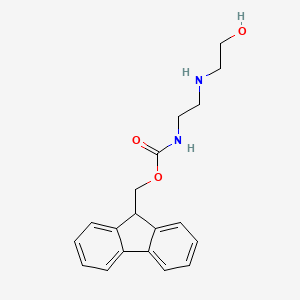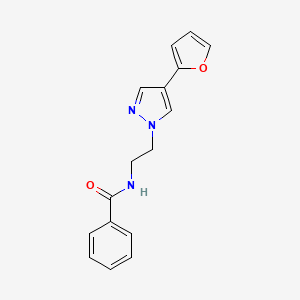
(E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide, also known as BBS-1, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has shown promising results in the area of biochemistry, pharmacology, and medicine.
Aplicaciones Científicas De Investigación
Prevention of Cerebral Vasospasm
Research has explored the use of sulfonamide derivatives, including compounds related to (E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide, in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. Oral treatment with endothelin receptor antagonists has shown effectiveness in reducing the constriction of blood vessels, which is a significant aspect of vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).
COX-2 Inhibition
A series of benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a target for anti-inflammatory and analgesic drugs. The introduction of specific substituents, such as a fluorine atom, has been shown to preserve COX-2 potency and increase selectivity, leading to the identification of potent and orally active COX-2 inhibitors (Hashimoto et al., 2002).
Propiedades
IUPAC Name |
(E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-19(2,3)18-20-16-13-15(9-10-17(16)24-18)21-25(22,23)12-11-14-7-5-4-6-8-14/h4-13,21H,1-3H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUJGFSYNICDSB-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NC2=C(O1)C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2461107.png)
![5-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2461108.png)




![Methyl 3-[[2-[2-(thiophene-2-carbonylamino)phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2461116.png)




![4-({[2-(4-Isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2461126.png)